2,7-Dimethylquinolin-4-OL

Description

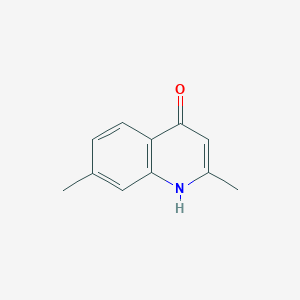

2,7-Dimethylquinolin-4-OL is a quinolin-4-ol derivative featuring methyl substituents at positions 2 and 7 of the quinoline core.

Properties

IUPAC Name |

2,7-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-9-10(5-7)12-8(2)6-11(9)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJAVNZUFBCHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinolin-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid . The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Skraup synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylquinolin-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce tetrahydroquinolines .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research has indicated that quinoline derivatives, including 2,7-Dimethylquinolin-4-OL, exhibit significant antioxidant properties. A study demonstrated that certain derivatives of quinoline showed high radical scavenging activity against DPPH radicals, with some compounds achieving up to 92.96% inhibition at specific concentrations . This suggests potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases.

Antifungal Activity

A series of novel fluorinated quinoline analogs were synthesized, showcasing antifungal properties. For instance, compounds derived from this compound exhibited over 80% efficacy against Sclerotinia sclerotiorum and Rhizoctonia solani, outperforming the positive control Tebufloquin in some cases . This highlights the compound's potential in agricultural applications as a fungicide.

Anticancer Properties

Recent studies have explored the anticancer activity of quinoline derivatives. For example, certain derivatives demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and melanoma . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance its potency against cancer cells.

Agrochemicals

Quinoline derivatives are widely used in agrochemicals due to their effectiveness as pesticides and fungicides. The ability of this compound to inhibit fungal pathogens positions it as a promising candidate for developing new agricultural chemicals. The structure's modifications can lead to increased efficacy and reduced environmental impact compared to traditional agrochemicals.

Materials Science

Photoluminescent Properties

The synthesis of metal complexes with quinoline derivatives has been explored for their photoluminescent properties. These complexes can be utilized in organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation . The incorporation of this compound into these materials could enhance their performance in electronic applications.

Electrochemical Applications

The electrochemical behavior of quinoline derivatives has been studied for their potential use in sensors and biosensors. The unique electronic properties imparted by the quinoline ring make it suitable for detecting various analytes through electrochemical methods . This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Case Studies

Mechanism of Action

The mechanism of action of 2,7-Dimethylquinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are analyzed for comparative purposes:

7-Methoxy-2-methylquinolin-4-ol

- Molecular formula: C₁₁H₁₁NO₂

- Molecular weight : 189.21 g/mol

- Substituents : Methyl at position 2, methoxy at position 7.

- Key identifiers : CAS 103624-90-4; ChEMBL ID CHEMBL1256108 .

6,7-Dimethoxyquinolin-4-ol

- Molecular formula: C₁₁H₁₁NO₃

- Molecular weight : 205.21 g/mol

- Substituents : Methoxy groups at positions 6 and 7.

- Key identifiers : CAS 13425-93-9; ChEMBL ID CHEMBL163784 .

Hypothetical Data for 2,7-Dimethylquinolin-4-OL

- Molecular formula: C₁₁H₁₁NO

- Molecular weight : ~173.17 g/mol (calculated).

- Substituents : Methyl groups at positions 2 and 7.

Data Table: Comparative Analysis

*logP trends are inferred from substituent effects: methyl groups enhance lipophilicity, while methoxy groups reduce it.

Key Research Findings

Substituent Effects on Lipophilicity: Methyl groups (electron-donating) increase lipophilicity, enhancing membrane permeability and bioavailability. For example, ELQ derivatives with methyl substituents (e.g., 2-methyl) exhibit higher logP values compared to methoxy-substituted analogs, aligning with their antimalarial efficacy .

Positional Effects: Substituents at positions 2 and 7 (as in this compound) may optimize interactions with biological targets like cytochrome bc₁ in Plasmodium parasites, a mechanism observed in ELQs . Methoxy groups at positions 6 and 7 (as in 6,7-dimethoxyquinolin-4-ol) may sterically hinder target binding or alter electronic properties, reducing bioactivity .

Methyl-substituted analogs like this compound may pose fewer handling risks, though specific data are lacking.

Biological Activity

2,7-Dimethylquinolin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a quinoline ring with methyl groups at positions 2 and 7, and a hydroxyl group at position 4. This specific substitution pattern influences its chemical reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by interfering with bacterial cell wall synthesis and disrupting cellular processes. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific pathways influenced include those related to apoptosis and cell signaling .

Antimicrobial Activity

The effectiveness of this compound against various bacterial strains has been summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL | |

| Pseudomonas aeruginosa | 12 µg/mL | |

| Streptomycin-resistant E. coli | 32 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 10 | |

| A549 (Lung Cancer) | 20 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Rbaa et al. evaluated the efficacy of various quinoline derivatives against multiple pathogenic strains. The results indicated that derivatives similar to this compound exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics like ciprofloxacin .

- Anticancer Research : In a study focusing on the anticancer properties of quinoline derivatives, this compound was found to induce apoptosis in cancer cells through mitochondrial pathways. The findings suggest that this compound could serve as a lead in developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dimethylquinolin-4-OL, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves acid-catalyzed cyclization or substitution reactions. For example, analogous quinoline derivatives are synthesized via hydrochloric acid-mediated displacement of hydroxyl groups or acetic acid-catalyzed reactions under reflux . Optimization includes selecting catalysts (e.g., InCl₃ for microwave-assisted synthesis), adjusting solvent systems (e.g., dichloromethane/di-isopropylether for crystallization), and controlling reaction times (e.g., 5-minute microwave irradiation at 360 W improves yield) . Purification often employs column chromatography or recrystallization.

Q. How is the structural identity of this compound validated in synthetic protocols?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Assigns proton and carbon environments, with methyl groups (2-CH₃, 7-CH₃) appearing as singlets in the aliphatic region.

- HRMS : Validates molecular weight (C₁₁H₁₁NO; calc. 173.0841) .

- X-ray crystallography (for derivatives): Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer : The compound’s solubility is influenced by substituents; methyl groups enhance lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Stability studies under varying pH and temperature conditions are critical—thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition profiles .

Advanced Research Questions

Q. How do substituent effects (e.g., methyl groups at 2,7-positions) influence the electronic structure and reactivity of this compound?

- Methodological Answer : Computational modeling (DFT calculations) predicts electron density distribution and reactive sites. Methyl groups donate electron density via inductive effects, stabilizing the quinoline ring and altering nucleophilic/electrophilic behavior. Experimental validation includes Hammett plots or kinetic studies comparing reaction rates with non-methylated analogs .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, concentrations). Standardization involves:

- Dose-response curves to establish IC₅₀ values.

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

- Meta-analysis of literature data to identify trends or outliers .

Q. How can intermolecular interactions be leveraged to design this compound-based co-crystals for enhanced bioavailability?

- Methodological Answer : Co-crystallization screens with pharmaceutically acceptable co-formers (e.g., carboxylic acids) exploit hydrogen bonding motifs observed in quinoline derivatives (e.g., N–H⋯O/N interactions). X-ray crystallography and dissolution testing in simulated biological fluids assess stability and solubility improvements .

Q. What advanced analytical techniques are employed to assess purity and degradation products in this compound samples?

- Methodological Answer :

- HPLC-MS : Detects trace impurities (<0.1%) and identifies degradation pathways (e.g., oxidation at the 4-OH position).

- Stability-indicating assays : Accelerated aging under forced conditions (high humidity, UV light) followed by LC-NMR for structural elucidation of degradants .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.